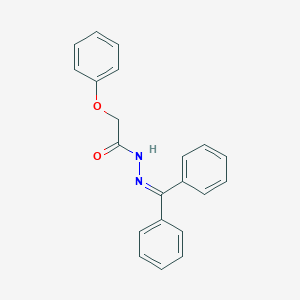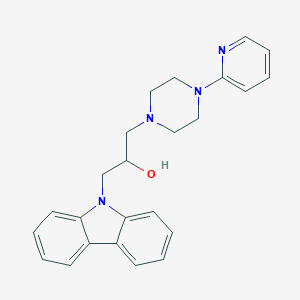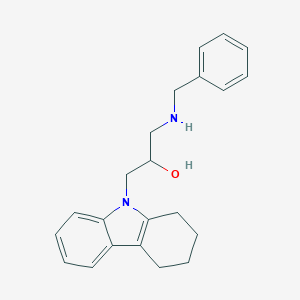
N'-(diphenylmethylene)-2-phenoxyacetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N’-(diphenylmethylene)-2-phenoxyacetohydrazide likely belongs to a class of organic compounds known as hydrazides . These compounds contain a hydrazide group, which consists of a hydrazine functional group (NH2-NH2) where one of the hydrogen atoms is replaced by an acyl group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, hydrazides are typically synthesized through the reaction of hydrazine with an acyl chloride or an ester . The exact method would depend on the specific reactants and conditions.Molecular Structure Analysis
The molecular structure of this compound would likely consist of a central hydrazide group attached to a diphenylmethylene group and a phenoxy group . The exact structure would need to be confirmed through techniques such as X-ray crystallography .Chemical Reactions Analysis
Hydrazides are known to undergo a variety of chemical reactions, including condensation with aldehydes and ketones to form hydrazones, and reaction with isocyanates to form semicarbazides . The specific reactions that this compound would undergo would depend on the conditions and the other reactants present.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure . These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals . Without specific data, these properties would need to be determined experimentally.Safety and Hazards
properties
IUPAC Name |
N-(benzhydrylideneamino)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c24-20(16-25-19-14-8-3-9-15-19)22-23-21(17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-15H,16H2,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZNLTSFIAEVNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC(=O)COC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(diphenylmethylene)-2-phenoxyacetohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(2-Hydroxy-3-o-tolyloxy-propyl)-piperazin-1-yl]-3-o-tolyloxy-propan-2-ol](/img/structure/B502676.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine](/img/structure/B502677.png)
![(4-Chlorophenyl)-[4-(2-pyridinyl)-1-piperazinyl]methanone](/img/structure/B502684.png)




![1-Methyl-4-[(2,4,6-triisopropylphenyl)sulfonyl]piperazine](/img/structure/B502692.png)
![2-fluoro-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B502693.png)


![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B502698.png)
![1-(9H-carbazol-9-yl)-3-[(tetrahydro-2-furanylmethyl)amino]-2-propanol](/img/structure/B502699.png)
